
trans-Carboxy Glimepiride
Overview
Description
trans-Carboxy Glimepiride: is a metabolite of the sulfonylurea drug glimepiride, which is commonly used in the treatment of type 2 diabetes mellitus. This compound is formed through a two-step process mediated by the cytochrome P450 isoform CYP2C9 and cytosolic enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-carboxy glimepiride involves a multi-step process starting from commercially available materials. The key steps include the formation of intermediate compounds through reactions such as reduction and oxidation. For instance, hydroxyglimepiride and carboxyl glimepiride can be synthesized on a gram scale with overall yields of 64% and 67%, respectively . The process involves the use of reagents like N,N’-carbonyldiimidazole and sodium borohydride, which facilitate the reduction of carboxyl glimepiride to hydroxyglimepiride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often achieving product purity of over 99% without the need for column chromatography . The scalability of the synthesis process ensures that the compound can be produced efficiently for research and potential therapeutic applications.
Chemical Reactions Analysis
Metabolic Pathway and Reaction Mechanisms
Glimepiride undergoes a two-step oxidative biotransformation to form trans-carboxy glimepiride:
Mechanistic details :
- Step 1 involves cytochrome P450-mediated hydrogen abstraction from the benzylic carbon, forming a resonance-stabilized radical intermediate (Figure 8 in ).
- Step 2 proceeds through alcohol dehydrogenase-mediated conversion to aldehyde, followed by aldehyde dehydrogenase oxidation to carboxylate .
Key chemical transformations:
-
Primary metabolic route (≥90% of dose):
- Stereochemical considerations :
- Chemical stability :
Pharmacokinetic Profile of Metabolic Reactions
Parameter | Glimepiride | M1 (Hydroxymethyl) | M2 (trans-Carboxy) |
---|---|---|---|
Plasma protein binding | >99.5% | 98.2% | 95.8% |
Half-life (hr) | 5.3 | 3.6 | 8.1 |
Urinary excretion | 0% | 60-70% | 20-30% |
Biological activity | 100% | 33% | 0% |
Excretion pathways :
Clinical and Toxicological Implications
Scientific Research Applications
Pharmacological Profile
Trans-Carboxy Glimepiride is formed through the metabolism of glimepiride in the liver. It retains pharmacological activity and contributes to the overall effectiveness of glimepiride in managing blood glucose levels. The mechanism of action involves:
- Insulin Secretion Stimulation : It promotes insulin release from pancreatic beta cells by inhibiting ATP-sensitive potassium channels, leading to cell depolarization and calcium influx.
- Increased Insulin Sensitivity : It enhances peripheral tissue sensitivity to insulin, facilitating better glucose uptake and utilization .
Efficacy in Type 2 Diabetes Management
Clinical studies have demonstrated that glimepiride, and by extension its metabolite this compound, significantly reduces fasting plasma glucose (FPG), postprandial glucose (PPG), and glycated hemoglobin (HbA1c) levels. A randomized controlled trial indicated:
- Reduction in FPG : A decrease of up to 74 mg/dL was observed with doses ranging from 1 to 8 mg.
- Decrease in HbA1c : Levels dropped by approximately 1.9% compared to placebo groups .
Comparative Studies
This compound has been compared with other sulfonylureas such as glibenclamide and gliclazide. Findings suggest:
- Lower Incidence of Hypoglycemia : Compared to glibenclamide, glimepiride showed a significantly lower incidence of hypoglycemic episodes (1.7% vs. 5.0%) during treatment .
- Similar Efficacy : In terms of glycemic control, glimepiride was found equally effective as gliclazide in reducing HbA1c levels over a 27-week treatment period .
Case Study 1: Efficacy in Elderly Patients
A study involving elderly patients with T2DM demonstrated that this compound effectively managed blood glucose levels without significant adverse effects. Patients showed improved HbA1c levels after 12 months of treatment, indicating its suitability for older populations who may be more sensitive to hypoglycemic agents.
Case Study 2: Combination Therapy
In another case study, this compound was used in combination with metformin for patients inadequately controlled on monotherapy. The results showed significant improvements in glycemic control, with a notable reduction in both FPG and PPG levels, suggesting that combination therapy may enhance overall efficacy .
Mechanism of Action
trans-Carboxy glimepiride exerts its effects by interacting with specific molecular targets and pathways. As a metabolite of glimepiride, it is involved in the regulation of insulin secretion from pancreatic beta cells. The compound binds to receptors on the surface of these cells, leading to the closure of ATP-sensitive potassium channels. This results in membrane depolarization, calcium influx, and subsequent insulin release . The overall effect is a reduction in blood glucose levels, which is beneficial for managing type 2 diabetes mellitus.
Comparison with Similar Compounds
Hydroxyglimepiride: Another metabolite of glimepiride, formed through a similar metabolic pathway.
Glimepiride: The parent compound, a sulfonylurea drug used for treating type 2 diabetes.
Glipizide: Another sulfonylurea drug with similar pharmacological properties but different metabolic pathways.
Uniqueness: trans-Carboxy glimepiride is unique due to its specific formation pathway and its role as an inactive metabolite of glimepiride. Unlike hydroxyglimepiride, which retains some pharmacological activity, this compound is primarily studied for its metabolic and safety profile . Its formation through the action of cytochrome P450 enzymes also highlights its importance in understanding drug metabolism and interactions .
Biological Activity
trans-Carboxy Glimepiride is a metabolite of glimepiride, a second-generation sulfonylurea used primarily for the management of Type 2 diabetes mellitus. Understanding the biological activity of this compound is essential for elucidating its role in glucose metabolism and its pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical implications.
This compound exerts its effects primarily by mimicking glimepiride's action, which involves stimulating insulin secretion from pancreatic beta cells. The compound achieves this by blocking ATP-sensitive potassium channels, leading to depolarization of the beta cells and subsequent insulin release . Additionally, it enhances peripheral insulin sensitivity and promotes glucose uptake in muscle and adipose tissues, contributing to its hypoglycemic effects .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid absorption and distribution. Following oral administration of glimepiride, this compound is formed through metabolic processes. Studies indicate that glimepiride is completely absorbed within 1 hour, with peak plasma concentrations occurring between 2 to 3 hours post-administration . The volume of distribution (Vd) for glimepiride is approximately 8.8 L, indicating extensive tissue distribution .
Table 1: Pharmacokinetic Parameters of Glimepiride
Parameter | Value |
---|---|
Absorption | 100% |
Time to Peak Concentration (Tmax) | 2-3 hours |
Volume of Distribution (Vd) | 8.8 L |
Half-Life (T1/2) | 5.3 ± 4.1 hours |
Biological Activity and Efficacy
Clinical studies have demonstrated that this compound significantly contributes to glycemic control in patients with Type 2 diabetes. For instance, a long-term study showed that glimepiride administration resulted in a reduction in fasting plasma glucose (FPG) and postprandial glucose (PPG) levels without causing significant increases in fasting insulin levels .
Case Study: Efficacy in Clinical Trials
In a randomized controlled trial involving 1986 patients, glimepiride therapy led to an average decrease in FPG by approximately 46 mg/dL after administration of varying doses (1 mg to 8 mg) . Additionally, the incidence of hypoglycemia was lower with glimepiride compared to other sulfonylureas, which highlights its favorable safety profile .
Extrapancreatic Effects
Beyond its pancreatic activity, this compound also exhibits extrapancreatic effects. Research indicates that it enhances insulin sensitivity in peripheral tissues, promoting glucose uptake and utilization. In vitro studies suggest that this compound may increase the activation and translocation of GLUT4 transport proteins in muscle and adipose tissues . This mechanism is crucial for improving overall glycemic control.
Safety Profile
The safety profile of this compound has been evaluated in various clinical settings. Common adverse effects include dizziness, headache, and nausea; however, severe hypoglycemic events are rare but can occur under specific conditions such as renal impairment or when combined with other hypoglycemic agents . Long-term studies have shown that the incidence of hypoglycemia ranges from 2.1% to 14% depending on the patient population and treatment regimen .
Q & A
Basic Research Questions
Q. How can analytical methods for trans-Carboxy Glimepiride be validated to ensure reliability in pharmaceutical and biological matrices?
Methodological validation should follow ICH guidelines, including parameters like specificity, linearity, and precision. For example:
- HPLC validation : Use USP-reported methods with adjustments for equipment feasibility, ensuring linearity across concentrations (e.g., 0.5–50 μM) and validation via statistical tools like ANOVA .
- GC-MS validation : Derivatize trans-Carboxy Glimepiride with agents like MSTFA to enhance volatility, then apply Plackett-Burman experimental design (8-run, 4 variables) to test robustness. Variables include column temperature and derivatization time, with peak area as the response metric .
Q. What strategies improve the dissolution rate of hydrophobic trans-Carboxy Glimepiride in solid dosage forms?
- Slurry method : Enhances dissolution by reducing particle size and creating amorphous blends. Validate using X-ray diffraction (XRD) to confirm amorphous state (2θ range: 2°–40°, scan rate: 2°/min) .
- Formulation optimization : Incorporate hydrophilic excipients and monitor dissolution profiles via USP-compliant apparatus (e.g., paddle method at 50 rpm) .
Q. How are polymorphic forms of trans-Carboxy Glimepiride characterized experimentally?
- XRD analysis : Compare diffractograms of polymorphs (e.g., Form III vs. Form I) to identify crystalline vs. amorphous states .
- Thermodynamic solubility : Use UPLC to measure solubility in aqueous buffers (e.g., pH 6.8 phosphate) and correlate with polymorph stability .
Advanced Research Questions
Q. How can Plackett-Burman experimental design optimize robustness testing for trans-Carboxy Glimepiride detection in forensic toxicology?
- Variable selection : Test 4 critical parameters (e.g., derivatization time, injection volume) across 8 experimental runs.
- Statistical analysis : Use one-tailed t-tests (α = 0.05) to assess significance. A p-value > 0.05 indicates robustness, as shown in GC-MS studies .
Q. What methodologies resolve contradictions in multi-site drug-protein binding data for trans-Carboxy Glimepiride?
- Frontal analysis with HPAC : Compare one-site vs. two-site binding models using residual plots. For example, glimepiride binding to human serum albumin (HSA) shows deviations at low concentrations (0.5–50 μM), favoring a two-site model .
- Error analysis : Report relative standard deviations (±0.04–3.2%) and average quadruplicate measurements to address variability .
Q. What experimental evidence supports trans-Carboxy Glimepiride’s role in neurodegenerative disease research?
- Prion disease models : Treat neuronal cells with trans-Carboxy Glimepiride to observe PrPC shedding via GPI-PLC activation. Quantify PrPSc inhibition using immunoblotting and measure neuronal survival rates post-exposure to toxic prion fragments (e.g., PrP82–146) .
Q. How should researchers address statistical contradictions in dissolution or bioavailability studies?
- ANOVA with post-hoc tests : Apply Tukey-Kramer multiple comparisons (p < 0.05) to identify significant differences in dissolution profiles or bioavailability across formulations .
- Data normalization : Account for variables like λmax shifts in UV spectroscopy (e.g., 224 nm for glimepiride in pH 6.8 buffer) .
Q. What non-glycemic pharmacological effects of trans-Carboxy Glimepiride are under investigation?
Properties
IUPAC Name |
4-[[4-[2-[(4-ethyl-3-methyl-5-oxo-2H-pyrrole-1-carbonyl)amino]ethyl]phenyl]sulfonylcarbamoylamino]cyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O7S/c1-3-20-15(2)14-28(21(20)29)24(33)25-13-12-16-4-10-19(11-5-16)36(34,35)27-23(32)26-18-8-6-17(7-9-18)22(30)31/h4-5,10-11,17-18H,3,6-9,12-14H2,1-2H3,(H,25,33)(H,30,31)(H2,26,27,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZLACCSCMGVHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435183 | |
Record name | trans-Carboxy Glimepiride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127554-90-9 | |
Record name | trans-Carboxy Glimepiride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.